molecular formula C13H15N B13044255 (R)-1-(Naphthalen-2-YL)propan-1-amine

(R)-1-(Naphthalen-2-YL)propan-1-amine

Cat. No.: B13044255
M. Wt: 185.26 g/mol
InChI Key: IAXXIFPEUHKYRY-CYBMUJFWSA-N
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Description

(R)-1-(Naphthalen-2-yl)propan-1-amine is a chiral amine compound of significant interest in scientific research and development, particularly as a specialized building block in organic synthesis and pharmaceutical intermediate preparation . The compound features a naphthalene ring system, providing aromatic bulk and influencing physicochemical properties, linked to a propan-1-amine chain with a defined (R)-configuration chiral center . This specific stereochemistry is critical for its potential interactions with biological targets and for creating stereoselective compounds. This chiral amine serves as a key precursor in the research and development of active pharmaceutical ingredients (APIs). Its structural motif is related to that found in established therapeutics; for instance, the beta-blocker Propranolol is also a naphthalene-containing amine, demonstrating the pharmacological relevance of this structural class . Researchers value this compound for exploring structure-activity relationships (SAR) and developing new ligands for various biological receptors. Potential research applications include investigations in medicinal chemistry, asymmetric synthesis, and the development of novel compounds with potential biological activity. For safe handling, please note the following hazard information as indicated for the closely related racemic mixture: it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Handling and Storage: Store in a cool, dark place under an inert atmosphere. Recommended long-term storage is in a refrigerator at 2-8°C . Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct a full risk assessment before using this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

(1R)-1-naphthalen-2-ylpropan-1-amine

InChI

InChI=1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3/t13-/m1/s1

InChI Key

IAXXIFPEUHKYRY-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](C1=CC2=CC=CC=C2C=C1)N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

Synthetic Methodologies and Enantioselective Access to R 1 Naphthalen 2 Yl Propan 1 Amine

Asymmetric Synthesis Pathways

Enantioselective Catalytic Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, including amines. acs.org This method typically involves the reduction of a prochiral substrate, such as an imine or a ketone, using hydrogen gas in the presence of a chiral transition metal catalyst.

Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of ketones and imines. youtube.comyoutube.com The synthesis of (R)-1-(Naphthalen-2-yl)propan-1-amine via this route would start from the corresponding prochiral ketone, 1-(naphthalen-2-yl)propan-1-one, or its derived imine. The Noyori-type catalysts, which feature a Ru(II) center coordinated with a chiral diphosphine ligand (like BINAP) and a chiral diamine, are particularly renowned for their high efficiency and enantioselectivity in ketone reduction. youtube.com

The catalytic cycle for ketone hydrogenation generally involves the activation of a precatalyst to form an active ruthenium hydride species. youtube.comnih.gov The ketone substrate then coordinates to this complex, not directly to the metal (an outer-sphere mechanism), but to the ligand framework. youtube.com The transfer of a hydride from the ruthenium and a proton from the amine ligand to the carbonyl group occurs through a six-membered pericyclic transition state. The stereochemical outcome is dictated by the specific geometry of the chiral ligands, which creates a highly differentiated steric environment, favoring the approach of the substrate from one direction over the other. youtube.comyoutube.com For the synthesis of the target (R)-amine, the corresponding (S)-configured chiral ligands are typically employed. While direct hydrogenation of 1-(naphthalen-2-yl)ethan-1-one has been reported with an iridium catalyst, the yield was low, indicating that substrate-specific optimization is critical. nih.gov

Table 1: Representative Chiral Ruthenium Catalyst Systems for Asymmetric Hydrogenation of Ketones
Catalyst SystemProchiral Substrate TypeKey Features
Ru-BINAP/DiamineAromatic KetonesHigh enantioselectivity and activity. Operates via an outer-sphere mechanism.
Ru-Phanephos/DiamineAromatic & Heteroaromatic KetonesProvides high activity and excellent enantioselectivity.
Ru-NNP LigandsAromatic & Heteroaromatic KetonesCinchona alkaloid-derived ligands that yield chiral alcohols with very high ee. nih.govrsc.org
[RuCl2(p-cymene)]2/LigandNaphthalenesCapable of reducing the carbocyclic rings of naphthalenes. dicp.ac.cn

The success of enantioselective hydrogenation is critically dependent on the structure of the chiral ligand coordinated to the metal center (e.g., Ruthenium, Iridium, or Rhodium). nih.govacs.org These ligands are responsible for creating the chiral environment that differentiates the two enantiotopic faces of the prochiral substrate.

A vast array of chiral phosphine (B1218219) ligands has been developed. acs.org Privileged structures include those with C2 symmetry, such as BINAP and its derivatives (e.g., TunePhos), and spirodiphosphines (SDPs), which possess a rigid backbone that enhances catalyst activity and stereoselectivity. acs.orgnih.gov For instance, iridium complexes with ligands like f-binaphane have been used in the highly stereoselective hydrogenation of cyclic imines to produce chiral amines. acs.org Similarly, cinchona alkaloid-derived NNP ligands, when paired with ruthenium complexes, have proven effective in the asymmetric hydrogenation of various aromatic ketones, achieving extremely high enantiomeric excesses (up to 99.9% ee) for the resulting chiral alcohols. nih.govrsc.org The selection of the metal and ligand is a synergistic process; a ligand that is effective with iridium may be less so with ruthenium, highlighting the need for careful tuning of the catalytic system for a specific transformation. nih.govresearchgate.net

Rhodium-Catalyzed Asymmetric Hydroaminomethylation Strategies

Asymmetric hydroaminomethylation is an atom-economical tandem reaction that converts an alkene into a chiral amine with the incorporation of a C1 unit from syngas (a mixture of CO and H₂). rsc.org This process involves three sequential catalytic steps: hydroformylation of the alkene to an aldehyde, condensation of the aldehyde with an amine, and subsequent hydrogenation of the resulting enamine or imine to the final amine product. sbcat.org To synthesize this compound, the starting alkene would be 2-vinylnaphthalene (B1218179), and the amine source would be ammonia (B1221849).

The use of a single rhodium catalyst capable of mediating all three steps is highly desirable. sbcat.org Rhodium complexes modified with chiral phosphorus ligands are key catalysts for these asymmetric reactions. rsc.orgsbcat.org

Achieving high chemo-, regio-, and enantioselectivity in hydroaminomethylation is a significant challenge. rsc.org The reaction must favor the formation of the branched aldehyde intermediate from 2-vinylnaphthalene and then control the stereochemistry of the final hydrogenation step. Direct asymmetric hydroaminomethylation is particularly difficult, though recent advances have shown promising results with high enantioselectivity (up to 99% ee). rsc.orgsbcat.org

Optimization involves screening various chiral diphosphine ligands, such as Yanphos or QuinoxP, which have been shown to be effective. rsc.orgnih.gov Reaction parameters including temperature, pressure of syngas, and solvent play a crucial role. High-pressure NMR (HP-NMR) experiments have provided insight into the reaction mechanism, revealing the coexistence of different rhodium species required to complete the catalytic cycle. sbcat.orgrsc.org The development of ligands that promote both high activity and regioselectivity in the hydroformylation step and high enantioselectivity in the hydrogenation step is the primary focus of optimization efforts. nih.gov

Table 2: Factors Influencing Enantioselectivity in Rh-Catalyzed Hydroaminomethylation
ParameterInfluence on the ReactionExample
Chiral Ligand Primary determinant of enantioselectivity. sbcat.org(R,R)-QuinoxP ligand used for synthesis of γ-amino esters with up to 86% ee. rsc.org
Pressure (CO/H₂) Affects reaction rate and selectivity of hydroformylation and hydrogenation steps.Optimization is crucial to balance the rates of the tandem reactions.
Temperature Influences reaction kinetics and catalyst stability.Lower temperatures can sometimes improve enantioselectivity. nih.gov
Amine Source The nucleophile for the condensation step.Ammonia would be used for the synthesis of the primary amine target.

Stereoselective Reductive Amination Protocols

Reductive amination is a widely used and versatile method for C-N bond formation. organic-chemistry.org The process involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com For the synthesis of this compound, the precursor would be 1-(naphthalen-2-yl)propan-1-one.

Stereocontrol can be achieved through several strategies. One approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which reacts with the ketone to form a chiral N-sulfinyl imine. yale.edu Subsequent diastereoselective reduction of the C=N bond, followed by removal of the auxiliary, yields the enantiomerically enriched primary amine. yale.edu

Alternatively, direct catalytic asymmetric reductive amination can be employed. This involves a chiral catalyst that directs the reduction of the transiently formed prochiral imine. Biocatalysis, using enzymes like transaminases (TAs) or imine reductases (IREDs), offers an environmentally friendly and highly selective method. researchgate.net For example, an (R)-selective transaminase can convert 1-acetylnaphthalene into (R)-1-(1-naphthyl)ethylamine with an amino donor, demonstrating the potential for synthesizing related structures with high enantiomeric excess. google.com Chemical catalysts, such as those based on Rhenium (Re₂O₇), have also been developed for the direct reductive amination of ketones with protected amines. rsc.org Common reducing agents for non-catalytic protocols include sodium borohydride (B1222165) (NaBH₄) and its more selective derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.comorganic-chemistry.org

Table of Mentioned Compounds

Compound Name
This compound
1-(Naphthalen-2-yl)propan-1-one
2-Vinylnaphthalene
Ammonia
Ruthenium
Iridium
Rhodium
BINAP
TunePhos
Phanephos
f-binaphane
QuinoxP*
Yanphos
tert-Butanesulfinamide
1-Acetylnaphthalene
(R)-1-(1-Naphthyl)ethylamine
Sodium Borohydride
Sodium Cyanoborohydride
Sodium Triacetoxyborohydride
Rhenium

Reductive Asymmetric Aza-Mislow-Evans Rearrangement

The aza-Mislow-Evans rearrangement is a powerful researchgate.netnih.gov-sigmatropic rearrangement used to create chiral centers. A recently developed catalytic variant, the reductive asymmetric aza-Mislow-Evans rearrangement, provides a novel entry to chiral α-hydroxy amides. researchgate.netchemrxiv.org This process, catalyzed by 1,3,2-diazaphospholene (DAP) hydrides, operates under mild conditions and can achieve high enantioselectivity. chemrxiv.org

While this method does not directly produce the target amine, the resulting α-hydroxy amide can be further transformed. For instance, reduction of the amide functionality with a reagent like lithium aluminium hydride (LiAlH₄) can yield the corresponding β-amino alcohol without racemization. chemrxiv.org This highlights a potential, albeit multi-step, pathway to related chiral amino compounds.

Classical and Multi-Step Synthetic Approaches (Applicable to Racemic or Precursor Synthesis)

These methods are fundamental for producing the amine without stereochemical control, yielding a racemic mixture, or for synthesizing key precursors like the starting ketone.

Reductive Amination of Corresponding Ketones or Aldehydes

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. nih.govresearchgate.net To synthesize 1-(Naphthalen-2-YL)propan-1-amine, the corresponding ketone is 2-propionaphthone (1-(naphthalen-2-yl)propan-1-one). The reaction proceeds via the initial formation of an imine (or enamine) intermediate, which is then reduced to the final amine. nih.gov

A common and industrially significant method for the reduction step in reductive amination is catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant. nih.gov This approach is considered green and atom-efficient. researchgate.net The most common heterogeneous catalysts for this transformation are palladium on carbon (Pd/C), Raney Nickel (Raney Ni), and platinum(IV) oxide (PtO₂, also known as Adams' catalyst). stanford.edu

These metal catalysts function by adsorbing hydrogen gas onto their surface, followed by the adsorption of the imine substrate, facilitating the reduction. stanford.edu The reaction conditions, such as temperature, pressure, and solvent, as well as the choice of catalyst, can influence the reaction's efficiency and selectivity. researchgate.netrsc.org For instance, while these catalysts are highly effective, they are generally used for non-asymmetric synthesis, producing a racemic mixture of the amine unless a chiral modifier is employed. core.ac.ukresearchgate.net

Table 2: Common Catalysts for Reductive Amination via Hydrogenation

Catalyst Description Typical Characteristics
Palladium on Carbon (Pd/C) Palladium deposited on activated carbon. stanford.edu Black powder, widely used for hydrogenations. stanford.edu
Raney Nickel (Raney Ni) A porous nickel-aluminum alloy. stanford.edu Often supplied as a slurry in water; pyrophoric when dry. stanford.edu

| Platinum(IV) Oxide (PtO₂) | Adams' catalyst, a dark brown powder. stanford.edu | Pre-catalyst that is reduced in-situ to active platinum. stanford.edu |

Use of Stoichiometric Reductants (e.g., Sodium Cyanoborohydride, Lithium Aluminum Hydride)

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.combu.edu This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. bu.edu For the synthesis of 1-(naphthalen-2-yl)propan-1-amine, the precursor ketone is 1-(naphthalen-2-yl)propan-1-one.

Sodium Cyanoborohydride (NaBH3CN) is a particularly mild and selective reducing agent favored for reductive amination. masterorganicchemistry.com Its key advantage is its ability to reduce the protonated iminium ion intermediate much faster than the starting ketone, allowing for a one-pot reaction where the ketone, amine (often ammonia or an ammonia source like ammonium (B1175870) acetate), and reducing agent are combined. masterorganicchemistry.com The reaction is typically run at a slightly acidic pH to promote imine formation without degrading the borohydride reagent. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH4) is a much more powerful and less selective reducing agent. While it can reduce imines, it will also readily reduce the starting ketone. Therefore, a two-step process is necessary where the imine is formed and isolated first, followed by reduction with LiAlH4. LiAlH4 is also capable of reducing other functional groups such as amides and nitriles to amines, providing alternative, albeit longer, synthetic routes.

ReductantSelectivityReaction TypeKey Features
Sodium Cyanoborohydride (NaBH3CN)High for IminesOne-pot Reductive AminationMild conditions, selectively reduces iminium ions over ketones. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH4)LowTwo-step Reductive AminationPowerful reductant, requires prior formation and isolation of the imine.

Friedel-Crafts Alkylation/Acylation Followed by Amine Formation

A common strategy to construct the carbon skeleton of the target amine begins with the Friedel-Crafts acylation of naphthalene (B1677914). This involves reacting naphthalene with an acylating agent, such as propionyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 2-propionaphthone (1-(naphthalen-2-yl)propan-1-one). myttex.netrsc.org

The Friedel-Crafts acylation of naphthalene can yield two possible isomers: the α-substituted (1-acylnaphthalene) and the β-substituted (2-acylnaphthalene) product. myttex.netrsc.org The ratio of these isomers is highly dependent on the reaction conditions. researchgate.netpsu.edu

Kinetic vs. Thermodynamic Control : Acylation at the α-position is generally faster and is the kinetically favored product, often formed at lower temperatures. researchgate.netpsu.edu However, the α-acylnaphthalene is sterically more hindered.

Thermodynamic Product : The β-substituted product is thermodynamically more stable due to reduced steric hindrance with the peri-hydrogen at the C8 position. myttex.net Reactions conducted at higher temperatures or with bulkier acylating-agent-catalyst complexes tend to favor the formation of the 2-acylnaphthalene isomer. myttex.netrsc.org For instance, using nitrobenzene (B124822) as a solvent can lead to a higher proportion of the β-isomer. myttex.net

Therefore, to selectively synthesize the required precursor, 1-(naphthalen-2-yl)propan-1-one, reaction conditions must be carefully optimized to favor thermodynamic control. psu.edu

ConditionFavored ProductRationale
Low Temperatureα-AcylnaphthaleneKinetic Control
High Temperatureβ-AcylnaphthaleneThermodynamic Control myttex.net
Bulky Acylating Complexβ-AcylnaphthaleneSteric Hindrance at α-position myttex.net

Multi-Step Synthesis from Naphthyl Ketones

Once 1-(naphthalen-2-yl)propan-1-one is obtained, a multi-step sequence can be employed to convert it into the target amine. This typically involves the reduction of the ketone to the corresponding alcohol, 1-(naphthalen-2-yl)propan-1-ol (B3366139), followed by conversion of the hydroxyl group into an amine.

The reduction of the ketone to the alcohol can be readily achieved using standard reducing agents like sodium borohydride (NaBH4). mdpi.com The resulting secondary alcohol is a key intermediate for introducing the amine functionality with stereochemical control.

The Mitsunobu reaction provides a powerful method for converting alcohols into a variety of other functional groups, including azides, with inversion of stereochemistry. organic-chemistry.org In this context, the racemic 1-(naphthalen-2-yl)propan-1-ol can be reacted with a nitrogen nucleophile like hydrazoic acid (HN3) or a phthalimide (B116566) equivalent in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. organic-chemistry.org This reaction proceeds via an SN2 mechanism, which inverts the stereocenter. If a chiral alcohol is used, this method allows for predictable stereochemical outcomes. The resulting azide (B81097), (S)-1-(1-azidopropyl)naphthalene, can then be reduced to the desired (R)-amine.

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. organicchemistrytutor.comorganic-chemistry.org The reaction involves treating the organic azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgchem-station.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. organicchemistrytutor.comwikipedia.org This two-step sequence of Mitsunobu reaction followed by Staudinger reduction is a reliable way to convert an alcohol to an amine with inversion of configuration. organic-chemistry.org

Synthesis from Allylamine (B125299) Precursors and Derivatives

Syntheses involving allylamine precursors offer another route to the target structure. While direct alkylation of naphthalene with a substituted allylamine is not straightforward, related hydroamination reactions are well-established. Catalytic hydroamination of alkynes and allenes can produce allylic amines. nih.govrsc.org For instance, derivatives of the allylamine antimycotic terbinafine, which feature a naphthalene ring, have been successfully synthesized, demonstrating the feasibility of coupling these fragments. nih.gov A potential, though less direct, route could involve the synthesis of a naphthalene-containing allene (B1206475) or alkyne, followed by a catalyzed hydroamination with an appropriate amine source.

Metal-Free Reductive Hydroamination Routes of Ynones

Recent advances have focused on metal-free synthetic methods. The metal-free reductive hydroamination of ynones (α,β-acetylenic ketones) has emerged as a powerful tool for the synthesis of β-aminoketones. rsc.orgrsc.org A relevant precursor, 1-(naphthalen-2-yl)prop-2-yn-1-one, can be synthesized and then subjected to hydroamination. rsc.org A study by Fu et al. describes the metal-free reductive hydroamination of this ynone with secondary amines to yield 3-(dialkylamino)-1-(naphthalen-2-yl)propan-1-ones. rsc.orgresearchgate.net While this produces a β-aminoketone, subsequent reduction of the ketone and potential modification of the amine could lead to the target structure. This approach highlights a modern, milder alternative to traditional metal-catalyzed processes for forming C-N bonds. rsc.org

Process Optimization and Industrial Scale-Up Considerations

The industrial production of a chiral amine such as this compound from its prochiral precursor, 2-propionaphthone, necessitates rigorous process optimization. The primary goals are to maximize the yield of the desired (R)-enantiomer while ensuring its purity, which is critical for its application in subsequent pharmaceutical syntheses. Key methodologies for achieving this include asymmetric reductive amination and enzymatic transamination.

Strategies to improve yield and purity in the synthesis of chiral amines are multifaceted, involving the careful selection of catalysts, solvents, and reaction conditions, as well as efficient purification methods.

Catalyst and Reaction Optimization: The direct catalytic asymmetric synthesis of α-chiral primary amines is a highly sought-after method due to its atom economy. nih.gov For the synthesis of this compound, this would typically involve the asymmetric reductive amination of 2-propionaphthone. The choice of catalyst is crucial. While many processes rely on precious metal catalysts like iridium or rhodium complexed with chiral ligands, there is a significant drive towards more sustainable and cost-effective options. researchgate.netcymitquimica.com

Key parameters that are systematically optimized include:

Catalyst Loading: Minimizing the amount of expensive metal catalyst without compromising reaction rate or enantioselectivity is a key goal for industrial viability.

Hydrogen Pressure: In reductive amination using H₂, the pressure is a critical parameter that influences the reaction rate and can impact selectivity.

Temperature: Reaction temperature affects both the rate of reaction and the stability of the catalyst and reactants. Optimal temperatures are often determined to be a compromise between reaction speed and prevention of side reactions or catalyst degradation.

Solvent: The choice of solvent can significantly impact the solubility of reactants, the stability of intermediates, and the activity of the catalyst. researchgate.net

Additives: Lewis acids such as titanium(IV) isopropoxide have been shown to accelerate the formation of the imine intermediate in reductive aminations, leading to higher yields of the final amine. researchgate.net

Biocatalysis with Transaminases: An increasingly important industrial strategy for producing chiral amines is the use of transaminase (ATA) enzymes. These biocatalysts can exhibit exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee), and operate under mild, environmentally benign conditions. rsc.org The synthesis would involve the reaction of 2-propionaphthone with an amine donor, catalyzed by an (R)-selective transaminase.

Optimization in a biocatalytic process would focus on:

Enzyme Selection: Screening a panel of transaminases to identify the one with the highest activity and selectivity for the specific substrate, 2-propionaphthone.

pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity and stability.

Co-factor and Amine Donor: Transaminases often require pyridoxal-5'-phosphate (PLP) as a cofactor. The choice and concentration of the amine donor (e.g., isopropylamine) are also critical for driving the reaction equilibrium towards the product. nih.gov

The following table illustrates typical parameters that would be optimized for yield and purity in the synthesis of a chiral amine, with representative data from analogous processes.

ParameterCondition ACondition BOutcome
Catalyst System Ru(OAc)₂((S)-binap)(R)-selective TransaminaseComparison of chemical vs. biocatalytic route
Substrate 2-Propionaphthone2-PropionaphthoneStarting material for both processes
Nitrogen Source Ammonium TrifluoroacetateIsopropylamineDifferent amine sources for each method
Solvent Methanol (B129727)Aqueous BufferOptimal solvents for each catalytic system
Temperature 50°C35°COptimized for catalyst activity/stability
Pressure (H₂) 0.8 MPaN/AFor chemical hydrogenation
Yield >95% (anticipated)>95% (anticipated)High conversion is the goal
Enantiomeric Excess >99% ee (anticipated)>99% ee (anticipated)High purity is critical

This table is illustrative and based on optimized processes for analogous chiral amines. Specific values for this compound would require experimental determination.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and intermediates, offering significant advantages over traditional batch processing. nih.govrsc.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for higher productivity and reproducibility. mdpi.com

For the synthesis of this compound, a continuous flow process could be designed for either the catalytic reductive amination or the enzymatic transamination.

Flow Reductive Amination: A flow setup would typically involve pumping a solution of the 2-propionaphthone, an amine source, and a soluble catalyst through a heated reactor coil. If a heterogeneous catalyst is used (e.g., a supported metal catalyst), it would be packed into a column (a packed-bed reactor). Gaseous reagents like hydrogen can be safely and efficiently introduced into the flow stream. The precise control over residence time in the reactor allows for fine-tuning the reaction to maximize conversion and minimize byproduct formation.

Flow Biocatalysis: The use of transaminases in continuous flow reactors is particularly advantageous. researchgate.netrsc.org The enzyme can be immobilized on a solid support and packed into a column. A solution of the ketone substrate and amine donor is then passed through the column. This setup allows for easy separation of the product from the biocatalyst, and the expensive enzyme can be reused for extended periods, significantly improving process economics. researchgate.net

The table below outlines a conceptual design for a continuous flow synthesis of a chiral amine, highlighting the key operational parameters.

ParameterDescriptionTypical Value/RangeBenefit in Flow
Reactor Type Packed-Bed Reactor (PBR) with immobilized enzyme/catalyst10-100 mL volumeHigh catalyst/enzyme loading, easy separation
Substrate Feed Conc. Concentration of 2-propionaphthone in solvent10-100 g/LHigher concentrations possible due to efficient mixing
Flow Rate Rate at which the reactant solution is pumped through the reactor0.1-10 mL/minPrecise control over reaction time
Residence Time Average time a molecule spends in the reactor (Reactor Vol./Flow Rate)10-60 minEasily optimized to maximize conversion
Temperature Temperature of the reactor30-80°CSuperior temperature control prevents hotspots
Pressure Operating pressure of the system1-10 barEnhanced safety for pressurized gas reactions
Productivity Mass of product generated per unit of time (e.g., g/hour )Dependent on optimizationOften significantly higher than batch processes

This table presents a conceptual framework for a continuous flow process. The specific parameters for the synthesis of this compound would be subject to experimental optimization.

The integration of these advanced synthetic and engineering strategies is crucial for developing a robust, efficient, and scalable manufacturing process for this compound, ensuring its availability as a high-purity intermediate for the pharmaceutical industry.

Stereochemical Control and Chiral Resolution of 1 Naphthalen 2 Yl Propan 1 Amine

Principles of Enantiomeric Purity and Stereocontrol

Enantiomers, being non-superimposable mirror images of each other, possess identical physical properties in an achiral environment, which makes their separation challenging. The concept of enantiomeric purity, often expressed as enantiomeric excess (e.e.), quantifies the excess of one enantiomer in a mixture. Achieving high enantiomeric purity is paramount as the biological activity and metabolic fate of enantiomers can differ significantly. Stereocontrol in the context of resolving a racemic mixture involves employing a chiral resolving agent or a chiral catalyst to interact differently with each enantiomer, thereby allowing for their separation.

Chemical Chiral Resolution Techniques

Classical resolution of racemates remains a widely used and effective method for obtaining enantiomerically pure compounds. This approach typically involves the conversion of the enantiomeric mixture into a pair of diastereomers, which, due to their different physical properties, can be separated.

Diastereomeric Salt Formationunimi.itmissouri.edu

For amines such as 1-(naphthalen-2-yl)propan-1-amine, the formation of diastereomeric salts with a chiral acid is a common and effective resolution strategy. unimi.itmissouri.edu The process involves the reaction of the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts, having different solubilities, can be separated by fractional crystallization. unimi.it

The choice of the chiral resolving agent is crucial for a successful resolution. Commonly used chiral acids for resolving racemic bases include tartaric acid and mandelic acid. missouri.edu

Tartaric Acid: The naturally occurring L-(+)-tartaric acid is an inexpensive and readily available resolving agent. For instance, in the resolution of the structurally similar 1-(1-naphthalen)ethylamine, D-(-)-tartaric acid is used as the chiral resolving agent. researchgate.net The different interactions between the chiral acid and each enantiomer of the amine lead to the formation of diastereomeric salts with distinct crystalline structures and solubilities. mdpi.com

Mandelic Acid: Mandelic acid, available in both (R) and (S) forms, is another effective resolving agent for amines. missouri.edu The selection between tartaric acid and mandelic acid often depends on empirical screening to determine which agent provides better discrimination and more easily separable crystals. researchgate.net

The selection process involves evaluating factors such as the ease of salt formation, the difference in solubility of the diastereomeric salts, and the ability to recover the resolving agent. researchgate.net

The success of a diastereomeric salt resolution hinges on the careful optimization of crystallization conditions to maximize the yield and enantiomeric purity of the desired diastereomer. nih.gov Key parameters that are typically optimized include:

Solvent: The choice of solvent or solvent system is critical as it directly influences the solubility of the diastereomeric salts. A solvent is sought in which one diastereomer is significantly less soluble than the other. Common solvents for this purpose include alcohols (methanol, ethanol), water, or mixtures thereof. researchgate.net

Temperature: Temperature affects the solubility of the salts. Controlled cooling profiles are often employed to induce crystallization of the less soluble diastereomer while keeping the more soluble one in solution.

Concentration: The initial concentration of the racemic amine and the resolving agent can impact the supersaturation and, consequently, the nucleation and growth of the crystals.

Stirring: The stirring rate can influence the crystal size distribution and purity.

A systematic approach to optimization often involves screening various solvents and temperatures to identify the conditions that provide the best separation.

Table 1: Key Parameters for Optimization of Diastereomeric Salt Crystallization

ParameterObjectiveTypical Range/Values
Solvent Maximize solubility difference between diastereomersAlcohols, water, acetone, or mixtures
Temperature Control supersaturation and crystal growthCooling from elevated temperature to room temperature or below
Concentration Achieve optimal supersaturation for selective crystallizationVaries depending on the specific system
Molar Ratio of Resolving Agent Ensure complete formation of the less soluble saltTypically 0.5 to 1.0 equivalents relative to the racemate

Kinetic Resolution Methods (e.g., Lipase-Catalyzed Hydrolysis of Derivatives)

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. rsc.org One of the most common applications of this method is the use of enzymes, particularly lipases, to selectively acylate or hydrolyze a derivative of the racemic compound. rsc.org

For the resolution of 1-(naphthalen-2-yl)propan-1-amine, a derivative such as its N-acetylated form can be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) will preferentially hydrolyze one enantiomer of the acetylated derivative back to the amine, leaving the other enantiomer as the unreacted acetylated compound.

For example, lipases such as Candida antarctica lipase B (CALB) are known to be effective in the kinetic resolution of various amines and alcohols. researchgate.net The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme, which is a measure of how much faster it reacts with one enantiomer compared to the other.

Table 2: Lipases Commonly Used in Kinetic Resolution

LipaseSource OrganismCommon Applications
Novozym 435 Candida antarctica lipase B (immobilized)Acylation and hydrolysis of a wide range of alcohols and amines. researchgate.net
Lipase PS Pseudomonas cepaciaHydrolysis of esters, often with high enantioselectivity. rsc.org
Amano Lipase AK Pseudomonas fluorescensKinetic resolution of various chiral compounds. google.com

The choice of lipase, solvent, and acylating agent (in the case of acylation) or reaction conditions (for hydrolysis) are critical for achieving high enantiomeric excess of both the product and the unreacted starting material.

Racemization Protocols for Undesired Enantiomersresearchgate.net

For amines, racemization can be achieved through various methods. A common approach involves the conversion of the amine to an achiral intermediate, such as an imine, followed by reduction. mdpi.com For instance, the unwanted enantiomer of a primary amine can be oxidized to the corresponding imine, which is achiral. Subsequent reduction of the imine regenerates the racemic amine, which can then be subjected to another round of resolution.

In the case of the resolution of 1-(1-naphthalen)ethylamine, the mother liquor containing the enriched S-enantiomer is treated with a base to liberate the free amine. This enriched amine is then heated in the presence of an acid or base to induce racemization, allowing it to be reused in the resolution process. researchgate.net Ruthenium-based catalysts have also been shown to be effective for the racemization of primary and secondary amines under relatively mild conditions. rsc.orgdiva-portal.org

The development of an efficient racemization protocol is a key component of an economically viable and sustainable process for the production of a single enantiomer.

Methods for Recyclability and Maximizing Desired Enantiomer Yield

The efficient synthesis of a single enantiomer of a chiral compound requires not only a highly selective resolution method but also strategies for the recovery and reuse of both the resolving agent and the undesired enantiomer. This approach, often termed a "green" or "atom-economical" process, is crucial for large-scale industrial applications to be cost-effective and environmentally sustainable.

A common and effective method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. In the case of 1-(Naphthalen-2-YL)propan-1-amine, derivatives of tartaric acid are frequently employed. The process involves the reaction of the racemic amine with an enantiomerically pure tartaric acid derivative, leading to the formation of two diastereomeric salts with different solubilities. This difference in solubility allows for their separation by fractional crystallization.

Research has demonstrated the successful resolution of racemic 1-(Naphthalen-2-YL)propan-1-amine using L-(-)-dibenzoyltartaric acid (DBTA) as the resolving agent. The process typically involves dissolving the racemic amine and the resolving agent in a suitable solvent, followed by a controlled crystallization process to isolate the less soluble diastereomeric salt.

Table 1: Diastereomeric Salt Resolution of 1-(Naphthalen-2-YL)propan-1-amine

Resolving AgentSolventIsolated DiastereomerYield (%)Enantiomeric Excess (ee) of (R)-amine
L-(-)-Dibenzoyltartaric AcidMethanol (B129727)/Water(R)-amine-L-DBTA salt4199.4%

To maximize the yield of the desired (R)-enantiomer beyond the theoretical 50% limit of a classical resolution, the unwanted (S)-enantiomer can be racemized and recycled back into the resolution process. Racemization involves converting the single enantiomer back into a 1:1 mixture of both enantiomers. For primary amines like 1-(Naphthalen-2-YL)propan-1-amine, this can be achieved through various chemical methods. One established method involves the treatment of the unwanted (S)-enantiomer with a catalyst, such as a transition metal complex, under conditions that facilitate the cleavage and reformation of the C-N bond at the stereocenter, leading to a loss of stereochemical information and the formation of the racemate.

The recyclability of the resolving agent, L-(-)-dibenzoyltartaric acid, is also a key feature of an efficient process. After the separation of the desired diastereomeric salt, the resolving agent can be recovered from the mother liquor, which is enriched in the more soluble diastereomer, as well as from the isolated diastereomeric salt after the liberation of the free amine. This recovery is typically achieved by acidification of the solution, causing the tartaric acid derivative to precipitate, which can then be collected by filtration, purified if necessary, and reused in subsequent resolution cycles.

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of a chiral molecule is paramount. For (R)-1-(Naphthalen-2-YL)propan-1-amine, the absolute configuration has been unequivocally determined using single-crystal X-ray diffraction analysis.

This powerful analytical technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the determination of the precise three-dimensional arrangement of the atoms in the crystal lattice.

In the case of chiral molecules, when a heavy atom is present, the anomalous dispersion effect can be used to determine the absolute configuration without the need for a chiral reference. However, a common and reliable method involves the crystallization of a diastereomeric salt formed between the chiral amine and a chiral acid of a known absolute configuration. By determining the crystal structure of this salt, the relative configuration of the amine to the known acid can be established, and thus the absolute configuration of the amine can be assigned. For this compound, the formation of the diastereomeric salt with L-(-)-dibenzoyltartaric acid, whose absolute configuration is known to be (2R, 3R), allows for the unambiguous assignment of the (R) configuration to the amine enantiomer that forms the less soluble salt.

Analytical Methodologies for Characterization and Enantiomeric Excess Determination

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, connectivity, and elemental composition of a synthesized compound. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provide complementary information for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. A full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) correlation spectra like HSQC and HMBC, is necessary to assign all proton and carbon signals and confirm the molecular framework of (R)-1-(Naphthalen-2-YL)propan-1-amine.

¹H NMR: This experiment identifies the chemical environment of all protons in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methine proton (CH) adjacent to the amine and the naphthalene ring, the methylene (B1212753) protons (CH₂) of the ethyl group, and the methyl protons (CH₃). The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR: This spectrum detects the carbon atoms in the molecule, providing information about the carbon skeleton. The spectrum would display unique signals for each carbon in the naphthalenyl group, as well as the three distinct carbons of the propan-1-amine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edulibretexts.org It is highly sensitive and definitively links the proton assignments to their corresponding carbons, confirming C-H bonds. columbia.edulibretexts.org For instance, it would show a cross-peak between the methine proton signal and the C1 carbon signal of the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edulibretexts.org This is crucial for establishing the connectivity of different molecular fragments. For this compound, HMBC would show correlations between the C1 proton of the side chain and carbons within the naphthalene ring, confirming the attachment point of the propan-amine group to the C2 position of the naphthalene core. columbia.edu

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Naphthalene H/C~7.4 - 8.0~125 - 135Correlations between aromatic protons and adjacent/proximal aromatic carbons.
C1-H (Methine)~4.0 - 4.5~50 - 60Correlations to C2 and C3 of the propyl chain and to carbons of the naphthalene ring (C2, C1, C3).
C2-H₂ (Methylene)~1.6 - 2.0~25 - 35Correlations to C1 and C3 of the propyl chain.
C3-H₃ (Methyl)~0.9 - 1.2~10 - 15Correlations to C1 and C2 of the propyl chain.
NH₂Variable (broad)N/ACorrelations to C1 of the propyl chain.

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass and elemental formula of a compound. Different ionization techniques can be employed to generate ions for analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. mdpi.com This is ideal for accurately determining the molecular weight of this compound. The high-resolution measurement allows for the calculation of a highly precise mass, which can be used to predict a unique elemental formula, confirming the compound's identity.

Electron Ionization (EI): EI is a higher-energy, "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragments would be expected from the cleavage of the C-C bond between the chiral center and the ethyl group (benzylic cleavage) and from the fragmentation of the naphthalene ring system, providing further structural confirmation.

Ion TypeIonization MethodExpected m/zDescription
[M+H]⁺ESI199.1337 + 1.0078 = 200.1415Protonated molecular ion, confirms molecular weight.
[M]⁺EI199.1337Molecular ion.
[C₁₁H₉]⁺EI141.0704Fragment from cleavage of the C1-C2 bond of the propyl chain (loss of C₂H₅NH₂).
[C₁₂H₁₂N]⁺EI170.0969Fragment from loss of the ethyl group (C₂H₅).

Chromatographic Methods for Enantiomeric Purity Assessment

While spectroscopy confirms the chemical structure, it generally cannot differentiate between enantiomers. Therefore, chiral chromatography is the definitive method for assessing the enantiomeric purity of this compound.

Chiral HPLC is the most widely used technique for separating enantiomers and determining their relative proportions. mdpi.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

The choice of the CSP is the most critical parameter for achieving successful enantioseparation. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including amines. windows.net

Chiralpak® AD-H and OJ-H: These are coated polysaccharide-based CSPs, with amylose (B160209) tris(3,5-dimethylphenylcarbamate) (AD-H) and cellulose (B213188) tris(4-methylbenzoate) (OJ-H) coated onto a silica (B1680970) support. ct-k.comchiraltech.com They have demonstrated broad applicability in separating a wide variety of racemates. hplc.ru However, being coated phases, their solvent compatibility is limited, and they are typically used in normal-phase mode with alkane/alcohol mobile phases. hplc.euchiraltech.com The use of certain solvents like dichloromethane (B109758) or THF can damage the stationary phase. hplc.euchiraltech.com A Chiralcel OJ-H column has been successfully used for the analysis of a structurally similar secondary amine. researchgate.net

Chiralpak® IA: This CSP consists of amylose tris(3,5-dimethylphenylcarbamate) that is immobilized on the silica gel. amerigoscientific.com This immobilization provides universal solvent compatibility, allowing for the use of a much broader range of solvents, including ethyl acetate, dichloromethane, and THF, which are incompatible with coated phases. hplc.euct-k.com This versatility greatly expands the possibilities for method development, enabling operation in normal-phase, reversed-phase, and polar organic modes. amerigoscientific.comhplc.eu

Chiral Stationary PhaseSelectorTypeKey Features
Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)CoatedBroad applicability; limited solvent compatibility. ct-k.comhplc.ru
Chiralcel OJ-HCellulose tris(4-methylbenzoate)CoatedProven for amine separations; limited solvent compatibility. chiraltech.comresearchgate.net
Chiralpak IAAmylose tris(3,5-dimethylphenylcarbamate)ImmobilizedUniversal solvent compatibility; high robustness. amerigoscientific.comhplc.euct-k.com

Once a suitable CSP is selected, the mobile phase composition is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis time.

Normal-Phase Mode: This is the most common mode for polysaccharide-based CSPs. The mobile phase typically consists of an alkane (e.g., n-hexane, heptane) and an alcohol modifier (e.g., 2-propanol, ethanol). ct-k.comhplc.eu The ratio of alkane to alcohol is adjusted to control retention time and resolution. For basic analytes like this compound, a small amount of a basic additive, such as diethylamine (B46881) (DEA) or ethanolamine, is often added to the mobile phase (typically 0.1%). researchgate.netnih.gov This additive competes with the analyte for acidic sites on the silica support, preventing peak tailing and improving chromatographic efficiency.

Reversed-Phase and Polar Organic Modes: These modes are primarily used with immobilized CSPs like Chiralpak IA. Reversed-phase conditions may involve mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727). hplc.eu Polar organic mode, using solvents like 100% acetonitrile or methanol/ethanol (B145695) mixtures, can also offer unique selectivity. hplc.eu The extended solvent choice for immobilized phases allows for greater flexibility in resolving compounds with limited solubility in standard normal-phase eluents. hplc.eu

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for enantiomeric separations in the pharmaceutical industry, offering advantages such as high speed, efficiency, and reduced consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comchromatographyonline.com The technique utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, often mixed with a small percentage of a polar organic modifier like methanol or ethanol to enhance selectivity and peak shape. chromatographyonline.comchromatographyonline.com

The enantiomeric separation of primary amines, including structures analogous to 1-(Naphthalen-2-YL)propan-1-amine, has been successfully demonstrated using chiral stationary phases (CSPs) based on cyclofructans. chromatographyonline.com For instance, the Larihc CF6-P, a cyclofructan-based CSP, has been evaluated for the enantiomeric separation of various chiral primary amines. chromatographyonline.com The separation mechanism on such columns relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Key parameters influencing the separation include the choice of organic modifier, the presence of acidic or basic additives, column temperature, and back pressure. chromatographyonline.com For primary amines, additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often used to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support. chromatographyonline.com A study on the (S)-enantiomer of 1-(2-Naphthyl)ethylamine, a close structural analog, provides insight into typical SFC conditions. researchgate.net While specific conditions for this compound are not detailed in the provided search results, a representative method can be extrapolated.

ParameterConditionReference
InstrumentationSupercritical Fluid Chromatography (SFC) system chromatographyonline.com
Column (CSP)Larihc CF6-P (cyclofructan-based) chromatographyonline.com
Mobile PhaseCO₂ / Methanol with additives chromatographyonline.com
AdditivesTrifluoroacetic acid (TFA) and Triethylamine (TEA) chromatographyonline.com
DetectionUV researchgate.net

Gas Chromatography (GC) for Enantiomer Analysis

Gas Chromatography (GC) is a high-resolution analytical technique capable of separating volatile compounds. For the analysis of chiral amines, direct separation on a chiral stationary phase (CSP) is possible, but often requires prior derivatization to increase the volatility and improve the chiral recognition by the stationary phase. nih.govnih.gov

Common derivatizing agents for primary amines include trifluoroacetic anhydride (B1165640) (TFAA) or isopropyl isocyanate. nih.govnih.gov The derivatization converts the polar amine into a less polar, more volatile amide or urea (B33335) derivative, which is more amenable to GC analysis. Research on a diproline-based chiral stationary phase has shown effective separation of aromatic amines after derivatization. nih.gov In that study, the N-trifluoroacetyl derivative of 1-α-methyl naphthylamine, a structural isomer of 1-(Naphthalen-2-YL)propan-1-amine, was baseline resolved with a high separation factor. nih.gov This indicates that the aromatic naphthyl group plays a significant role in the chiral recognition mechanism, likely through π-π interactions with the chiral stationary phase. nih.gov The general observation is that aromatic analytes tend to show higher enantioselectivity on such phases compared to their aliphatic counterparts. nih.govnih.gov

The selection of the appropriate chiral stationary phase is crucial. Cyclodextrin-based columns are also widely used for enantiomeric separations in GC. researchgate.netgcms.cz

ParameterConditionReference
InstrumentationGas Chromatograph with FID nih.gov
Derivatization AgentTrifluoroacetic anhydride (TFAA) nih.govnih.gov
Column (CSP)Diproline-based CSP on a methylhydrosiloxane-dimethylsiloxane copolymer nih.gov
Carrier GasHelium nih.gov
Separation Factor (α) for N-TFA-1-α-methyl naphthylamine1.14 nih.gov
Resolution (Rs) for N-TFA-1-α-methyl naphthylamineBaseline resolved nih.gov

Other Enantiomeric Excess Determination Methods

Beyond chromatographic separations, spectroscopic methods provide alternative approaches for determining enantiomeric excess (ee). psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application can be extended to determine enantiomeric excess through the use of Chiral Solvating Agents (CSAs). acs.orgacs.org This method does not require the physical separation of enantiomers. Instead, a chiral solvating agent is added directly to the NMR tube containing the analyte. rsc.orgrsc.org The CSA interacts with both enantiomers of the analyte to form transient diastereomeric complexes. psu.edu Since diastereomers have different physical properties, their corresponding nuclei can exhibit different chemical shifts (anisochrony) in the NMR spectrum. acs.org The enantiomeric excess can then be calculated by integrating the distinct signals corresponding to each diastereomer. core.ac.uk

For amines, acidic CSAs are particularly effective. (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (a derivative of BINOL) has been identified as a highly effective CSA for the NMR enantiodifferentiation of various amines. acs.orgrsc.org The interaction typically involves hydrogen bonding and π-π stacking between the CSA and the amine enantiomers. The choice of solvent is critical; non-polar solvents like deuterated chloroform (B151607) (CDCl₃) or benzene-d6 (B120219) are preferred as they promote the formation of the diastereomeric complexes, whereas polar solvents can interfere with these interactions. rsc.org The process is generally rapid, with well-resolved peaks often observable after simply mixing the components in the NMR tube. rsc.org

ParameterCondition/AgentReference
Technique¹H-NMR Spectroscopy rsc.orgrsc.org
Chiral Solvating Agent (CSA)(R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate or similar BINOL derivatives acs.orgrsc.org
SolventNon-polar deuterated solvents (e.g., CDCl₃) rsc.org
PrincipleFormation of transient diastereomeric complexes leading to separate, integrable signals for each enantiomer psu.eduacs.org
AnalysisDirect integration of diastereomeric signals to determine enantiomeric ratio core.ac.uk

Reactivity and Mechanistic Investigations of 1 Naphthalen 2 Yl Propan 1 Amine and Derivatives

General Chemical Transformations

The amine functionality is a versatile handle for a wide range of chemical modifications, including oxidation, alkylation, and participation in cyclization schemes.

The primary amine group of (R)-1-(Naphthalen-2-YL)propan-1-amine is susceptible to oxidation, with the nature of the final product being highly dependent on the choice of oxidizing agent and the reaction conditions. libretexts.org With agents that function by donating an oxygen atom, such as hydrogen peroxide or peroxycarboxylic acids, a range of oxidation states can be achieved. libretexts.org

Initial oxidation can yield the corresponding hydroxylamine. Further oxidation can lead to the formation of a nitroso compound, and under more forceful conditions, the nitro derivative can be obtained. libretexts.org Alternatively, certain oxidation methods can transform the primary amine into the corresponding ketone, 2-propionylnaphthalene, a reaction observed in related naphthalene-amine structures. smolecule.com

Table 1: Potential Oxidation Products of this compound

Oxidizing Agent Class Potential Product Product Functional Group
Peroxyacids (controlled) (R)-1-(Naphthalen-2-yl)-1-hydroxylaminopropane Hydroxylamine
Peroxyacids (further oxidation) 1-Nitroso-1-(naphthalen-2-yl)propane Nitroso
Strong Oxidizing Agents 1-Nitro-1-(naphthalen-2-yl)propane Nitro

N-alkylation is a fundamental transformation of primary amines. wikipedia.org The reaction of this compound with an alkyl halide typically proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. mnstate.edu A significant challenge in the N-alkylation of primary amines is the tendency for polyalkylation. mnstate.edumasterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific methodologies have been developed. The use of cesium hydroxide, for instance, has been shown to promote selective N-monoalkylation of primary amines while suppressing the formation of dialkylated products. organic-chemistry.org Another widely used alternative is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to yield the more substituted amine. masterorganicchemistry.com

C-alkylation, specifically on the aromatic naphthalene (B1677914) ring, can also be achieved, typically through electrophilic aromatic substitution reactions like the Friedel-Crafts alkylation. mt.com The activating nature of the aminoalkyl substituent influences the position of the incoming alkyl group on the naphthalene nucleus.

Table 2: Selected N-Alkylation Strategies and Outcomes

Method Reagents Typical Outcome Selectivity Control
Direct Alkylation Alkyl Halide (e.g., CH₃I), Base Mixture of secondary, tertiary, and quaternary ammonium salts Poor; prone to over-alkylation masterorganicchemistry.com
Selective Mono-alkylation Alkyl Halide, CsOH Secondary Amine High chemoselectivity for mono-alkylation organic-chemistry.org

The amine group can be completely displaced or "exchanged" through the formation of a diazonium salt. In the presence of cold, acidic nitrous acid (HONO), primary aliphatic amines are converted into highly unstable aliphatic diazonium salts, which readily decompose to release nitrogen gas and form carbocations that lead to a mixture of substitution and elimination products. msu.edulibretexts.org This pathway allows the -NH₂ group to be replaced by other functional groups.

More sophisticated transformations involving the naphthalene core have been developed. A notable example is the silver-mediated enantioselective aza-electrophilic dearomatization of naphthalene derivatives. nih.gov In this process, vinylnaphthalenes react with azodicarboxylates in a formal [4+2] cycloaddition to create structurally complex and enantioenriched chiral polyheterocycles. nih.gov This type of reaction showcases a powerful strategy for converting flat aromatic precursors into three-dimensional molecular architectures. nih.gov

Reaction Mechanism Elucidation

Understanding the precise mechanisms of reactions involving this compound, particularly in its role as a chiral catalyst or ligand, is crucial for optimizing reaction conditions and designing more efficient synthetic methodologies. nih.gov

In the field of asymmetric catalysis, chiral amines are foundational. They can act as organocatalysts that mimic enzymatic processes, often activating substrates through the formation of iminium ions or by providing a chiral environment via hydrogen bonding. nih.gov

A specific catalytic cycle has been proposed for the silver-mediated enantioselective dearomatization of vinylnaphthalenes. nih.gov This process involves the coupling of the naphthalene substrate with an azodicarboxylate to afford chiral polyheterocycles. nih.gov The proposed mechanism is initiated by the catalyst and proceeds through distinct intermediates, with the rigid chiral environment of the catalyst-substrate complex dictating the stereochemical outcome of the reaction. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to map the energy landscape of these catalytic cycles, helping to understand how the chiral catalyst controls the enantioselectivity. nih.gov

The direct observation and characterization of transient reaction intermediates provide invaluable insight into a reaction's mechanism. acs.org In the silver-mediated dearomatization of naphthalenes, an aziridinium (B1262131) intermediate has been proposed as a key species that facilitates the subsequent dearomatizing cyclization. nih.gov

Modern mechanistic studies frequently rely on a combination of spectroscopic techniques and computational chemistry to identify these short-lived species. DFT calculations, for example, can predict the structures and relative energies of intermediates and transition states, offering a detailed picture of the reaction pathway. nih.gov In the dearomatization reaction, DFT calculations provided insights into the mechanism and the origin of the high enantioselectivity observed. nih.gov

Table 3: Intermediates and Characterization Methods

Reaction Type Proposed Intermediate Characterization/Investigative Method Reference
Nitrous Acid Reaction Aliphatic Diazonium Salt Inferred from product analysis (N₂ evolution) libretexts.org
Aza-electrophilic Dearomatization Aziridinium Intermediate Proposed based on mechanism and supported by DFT calculations nih.gov

Computational and Theoretical Studies on R 1 Naphthalen 2 Yl Propan 1 Amine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools to investigate the three-dimensional structure of (R)-1-(naphthalen-2-yl)propan-1-amine and its potential binding to biological targets. These in silico techniques are crucial in fields like drug discovery and materials science.

Ligand-Target Interaction Analysis

While specific ligand-target interaction analyses for this compound are not extensively documented in publicly available literature, studies on analogous naphthalene (B1677914) derivatives provide a framework for understanding its potential interactions. For instance, molecular docking studies on derivatives of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol have been performed to investigate their binding modes within the active sites of proteins like tubulin. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.net

Similarly, research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives has utilized molecular docking to explore their affinity for carbonic anhydrase IX, a protein overexpressed in some cancer cells. nih.gov The docking results for these compounds highlighted specific binding residues and the importance of hydrogen bonding in the ligand-protein complex. nih.gov

In a study focused on the enantioseparation of chiral amines, molecular docking was used to understand the interactions between naphthaldimine derivatives and a cellulose-based chiral stationary phase. nih.gov The binding energies calculated from these simulations correlated well with the experimentally observed enantioseparation and elution order, demonstrating the predictive power of such models. nih.gov These examples suggest that the naphthalene moiety and the amine group of this compound would be key features in its interactions with potential biological targets, likely participating in π-π stacking and hydrogen bonding, respectively.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like this compound.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For naphthalene derivatives, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to obtain an optimized structure. scienceopen.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the calculated geometrical parameters were found to be in good agreement with experimental data from X-ray diffraction. scienceopen.com

The electronic structure of a molecule, which dictates its chemical behavior, is also elucidated through DFT. In a computational study of an organic amine, DFT calculations were combined with molecular dynamics simulations to investigate its molecular geometry and electronic properties. nih.gov

Calculation of Molecular Orbitals (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule.

In a study on naproxen (B1676952) and its degradants, the HOMO-LUMO gap was calculated to be 4.4665 eV for naproxen. sigmaaldrich.com DFT calculations on various naphthalene derivatives consistently show that the HOMO and LUMO are primarily distributed over the naphthalene ring system.

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
NaproxenNot SpecifiedNot Specified4.4665
1,1′-Binaphthyl-2,2′-diamine (HOMO-1)-5.540-1.253 (LUMO)4.287

This table presents data from related naphthalene compounds to illustrate typical values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For naphthalene derivatives, the MEP map typically shows the negative potential concentrated around heteroatoms like oxygen and nitrogen due to their high electronegativity. scienceopen.com The aromatic rings often exhibit a mix of neutral and slightly negative regions. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs. This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

NBO analysis on naphthalene-containing compounds reveals the nature of the chemical bonds and the hybridization of the atoms. For instance, in a study of 1-azanaphthalene-8-ol, NBO analysis was used to understand the stability arising from hyperconjugative interactions and charge delocalization. sigmaaldrich.com The analysis can quantify the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs. These interactions, often denoted as E(2), highlight the most significant intramolecular charge transfer events.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For naphthalene derivatives, QSAR models are instrumental in predicting the activity of new analogs and guiding the design of compounds with enhanced potency or selectivity.

Research Findings:

QSAR studies on various naphthalene-based scaffolds have been reported, revealing key structural determinants for their biological activities. For instance, studies on naphthalen-1-yl-acetic acid hydrazides have shown the importance of the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and various topological parameters in describing their antimicrobial activity. nih.gov Similarly, QSAR models for 1,8-naphthimide derivatives have been developed to predict their efficacy as DNA-targeting agents, highlighting the utility of this approach in anticancer drug design. nih.gov

In a typical QSAR study of naphthalene derivatives, a series of analogues is synthesized, and their biological activity is determined. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity.

For a hypothetical QSAR study on a series of this compound analogs, the following descriptors would likely be considered:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, and surface area.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices that describe the branching of the molecular skeleton.

Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments in the body.

The following table illustrates the types of naphthalene derivatives that have been subjected to QSAR analysis and the key findings from those studies.

Naphthalene Derivative Class Biological Activity Studied Key QSAR Findings References
Naphthalen-1-yl-acetic acid hydrazidesAntimicrobialActivity is influenced by log P, HOMO energy, and topological indices. nih.gov
4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivativesAntimicrobialThe presence of specific substituents on the benzylidene amino portion is crucial for activity. ekb.eg, ijpsjournal.com
1,8-Naphthimide derivativesAnticancer (DNA targeting)Nonlinear models based on specific molecular descriptors showed good predictive ability. nih.gov
Naphthalimide dithiocarbamate (B8719985) analogsAntitumor & Anti-inflammatoryQSAR models provide theoretical support for experimental biological data. researchgate.net

These studies collectively demonstrate the power of QSAR in elucidating the structure-activity relationships of naphthalene-containing compounds, providing a valuable tool for the rational design of new therapeutic agents.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with its biological target, typically a protein or nucleic acid.

Research Findings:

While specific MD simulation studies on this compound are not readily found, the technique has been applied to understand the behavior of other naphthalene-based molecules and related systems. For example, molecular modeling studies on naphthalene-based inhibitors of sphingosine (B13886) kinase 2 have utilized docking to predict the binding mode of these inhibitors within the active site of the enzyme. nih.gov Such studies often reveal key hydrogen bonding and hydrophobic interactions that are critical for binding affinity and selectivity. nih.gov

An MD simulation of this compound interacting with a hypothetical protein target would involve several steps:

System Setup: A system is constructed containing the protein, the ligand, and surrounding solvent molecules (typically water) and ions to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals.

Analysis: The resulting trajectory is analyzed to understand the dynamics of the ligand-protein complex, including conformational changes, interaction energies, and the stability of key interactions.

The following table summarizes the application of molecular modeling and dynamics simulations to naphthalene-containing and other relevant compounds, illustrating the insights that can be gained.

Compound Class/System Simulation/Modeling Technique Key Insights Gained References
Naphthalene-based SphK2 inhibitorsMolecular DockingPrediction of binding modes similar to the natural ligand; identification of key hydrophobic and hydrogen bonding interactions. nih.gov
Nucleoside Analog Reverse-Transcriptase InhibitorsMolecular Dynamics SimulationsRevealed accumulation in phospholipid polar headgroups and identified different adsorption modes driven by hydrogen bonds and van der Waals interactions. mdpi.com
Quinolone and Benzo[d] nih.govnih.govoxazine candidatesMolecular Docking and MD SimulationsCorroborated biological studies and provided insights into interactions with bacterial enzymes. nih.gov

These examples highlight how molecular dynamics simulations can complement experimental data by providing a dynamic and atomistic view of molecular interactions, which is crucial for understanding the mechanism of action and for the rational design of more effective drugs.

Advanced Applications in Organic Synthesis and Catalysis

Design and Application as Chiral Ligands

Chiral amines are cornerstones in asymmetric catalysis, where they can be employed directly or as precursors for more complex chiral ligands that coordinate with metal centers. The stereochemical information embedded in the amine is transferred to the catalytic cycle, influencing the enantioselectivity of the transformation.

In Transition Metal-Catalyzed Asymmetric Reactions (e.g., Conjugate Addition, C-H Amination)

While the direct use of (R)-1-(naphthalen-2-yl)propan-1-amine as a ligand in common transition metal-catalyzed reactions like conjugate addition is not widely reported, the naphthalen-2-amine scaffold is highly relevant in the field of C-H functionalization. Research has demonstrated that N-aryl-2-naphthylamine derivatives can undergo direct, intermolecular enantioselective C-H amination at the C-1 position of the naphthalene (B1677914) ring. nih.govresearchgate.netnih.gov This reaction provides a powerful method for constructing sterically hindered C-N bonds and accessing valuable N-C atropisomers.

In these transformations, a chiral catalyst system activates the C-H bond adjacent to the amine-bearing carbon, allowing for the introduction of a new nitrogen-containing group with high stereocontrol. A notable example is the chiral phosphoric acid (CPA) catalyzed C-H amination of various N-aryl-2-naphthylamines with azodicarboxylates as the amino source. nih.govresearchgate.net This reaction proceeds with high yields and excellent enantiomeric excess (ee), demonstrating the utility of the 2-naphthylamine (B18577) framework in stereoselective C-H functionalization. nih.gov

Table 1: Enantioselective C-H Amination of N-Aryl-2-Naphthylamine Derivatives This table showcases the results from a study on CPA-catalyzed C-H amination to form N-C axially chiral products, illustrating the reactivity of the 2-naphthylamine scaffold. nih.gov

Substrate (N-Aryl Group)ProductYield (%)ee (%)
4-methoxyphenyl5b9596
4-fluorophenyl5f9293
4-chlorophenyl5g9595
4-bromophenyl5h9894
3,5-dimethylphenyl5k9898
Phenyl5l9696

In Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are a prominent class of organocatalysts. The aforementioned C-H amination of N-aryl-2-naphthylamines is a prime example of organocatalysis, where a chiral phosphoric acid (CPA) acts as a Brønsted acid catalyst. nih.govnih.gov

The proposed mechanism involves the CPA activating both the 2-naphthylamine substrate and the azodicarboxylate coupling partner through a network of hydrogen bonds. This dual activation brings the reactants together in a highly organized, chiral transition state. A concerted control strategy involving π-π stacking interactions between the N-phenyl group of the substrate and the aryl group of the CPA, alongside the dual hydrogen-bonding, is crucial for achieving high stereoselectivity. nih.govresearchgate.net This strategy enables the formation of nonbiaryl N-C atropisomers, which are stabilized by an intramolecular hydrogen bond. nih.govresearchgate.netnih.gov

Role as a Chiral Intermediate in Complex Molecule Synthesis

Chiral amines are invaluable intermediates, serving as key building blocks that introduce chirality into a target molecule early in a synthetic sequence.

Precursor for Chiral Pharmaceutical Intermediates

Chiral amines are integral components of over 40% of small-molecule pharmaceuticals. They are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). While the related compound, (R)-1-(naphthalen-1-yl)ethanamine, is a well-known precursor for the calcimimetic drug Cinacalcet, specific examples of APIs derived directly from this compound are not as prominent in publicly available literature. Its structural properties, however, position it as a potential intermediate for novel pharmaceutical candidates where the 2-naphthylpropyl moiety is a desired pharmacophore.

Synthesis of N-Heterobiaryl Atropisomers

Atropisomers are stereoisomers arising from restricted rotation around a single bond. N-heterobiaryl atropisomers, particularly those with a C-N chiral axis, are gaining significant attention as ligands in catalysis and as scaffolds in medicinal chemistry. nih.govnih.gov The synthesis of these molecules represents a significant challenge in organic chemistry.

The 2-naphthylamine core is a key structural unit in the synthesis of certain N-C atropisomers. As detailed in section 7.1.1, the direct enantioselective C-H amination of N-aryl-2-naphthylamines provides an efficient route to configurationally stable naphthalene-1,2-diamine N-C atropisomers. nih.govresearchgate.netnih.gov This transformation highlights the value of the 2-naphthylamine skeleton as a precursor for complex, axially chiral molecules. While these studies start from N-aryl derivatives rather than this compound itself, they underscore the synthetic accessibility of complex chiral structures based on this framework. The reaction establishes a direct method to construct the challenging N-C chiral axis, providing access to novel molecular templates for drug discovery and catalyst development. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.